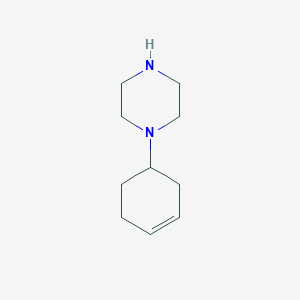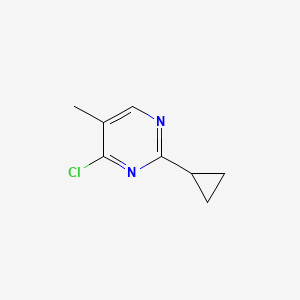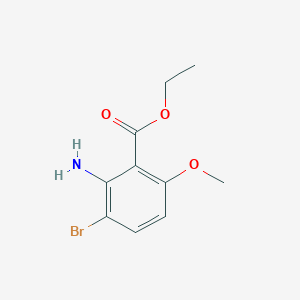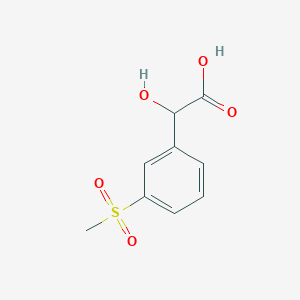
3-(Trifluoromethoxy)phenyl chloroformate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Trifluoromethoxy)phenyl chloroformate is an organic compound with the molecular formula C8H4ClF3O2. It is a derivative of phenyl chloroformate, where the phenyl ring is substituted with a trifluoromethoxy group at the 3-position. This compound is known for its reactivity and is used as a reagent in various chemical syntheses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethoxy)phenyl chloroformate typically involves the reaction of 3-(trifluoromethoxy)phenol with phosgene (COCl2) in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a toxic and hazardous reagent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to handle the hazardous reagents more safely and efficiently. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Trifluoromethoxy)phenyl chloroformate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chloroformate group can be substituted by nucleophiles such as amines, alcohols, and thiols to form carbamates, carbonates, and thiocarbonates, respectively.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 3-(trifluoromethoxy)phenol and carbon dioxide.
Reduction: The compound can be reduced to 3-(trifluoromethoxy)phenyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, alcohols, and thiols are used under mild to moderate conditions, often in the presence of a base like triethylamine.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Carbamates, carbonates, and thiocarbonates.
Hydrolysis: 3-(Trifluoromethoxy)phenol and carbon dioxide.
Reduction: 3-(Trifluoromethoxy)phenyl alcohol.
Wissenschaftliche Forschungsanwendungen
3-(Trifluoromethoxy)phenyl chloroformate is used in various scientific research applications, including:
Chemistry: As a reagent for the synthesis of trifluoromethoxy-substituted compounds, which are valuable intermediates in organic synthesis.
Biology: In the preparation of bioactive molecules that target specific enzymes or receptors.
Industry: In the production of agrochemicals and specialty chemicals where the trifluoromethoxy group imparts desirable properties such as increased lipophilicity and resistance to metabolic degradation.
Wirkmechanismus
The mechanism of action of 3-(Trifluoromethoxy)phenyl chloroformate involves its reactivity as an electrophilic reagent. The chloroformate group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in the synthesis of carbamates, carbonates, and other derivatives. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, making it a valuable moiety in drug design and development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenyl chloroformate: Lacks the trifluoromethoxy group, making it less lipophilic and potentially less stable.
3-(Trifluoromethyl)phenyl chloroformate: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group, leading to different reactivity and properties.
4-(Trifluoromethoxy)phenyl chloroformate: The trifluoromethoxy group is positioned at the 4-position, which can affect the compound’s reactivity and interaction with nucleophiles.
Uniqueness
3-(Trifluoromethoxy)phenyl chloroformate is unique due to the presence of the trifluoromethoxy group at the 3-position, which imparts distinct electronic and steric effects
Eigenschaften
Molekularformel |
C8H4ClF3O3 |
|---|---|
Molekulargewicht |
240.56 g/mol |
IUPAC-Name |
[3-(trifluoromethoxy)phenyl] carbonochloridate |
InChI |
InChI=1S/C8H4ClF3O3/c9-7(13)14-5-2-1-3-6(4-5)15-8(10,11)12/h1-4H |
InChI-Schlüssel |
BSHFAANBHMDCGO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)OC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



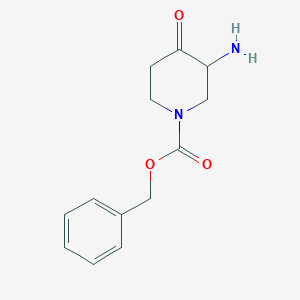

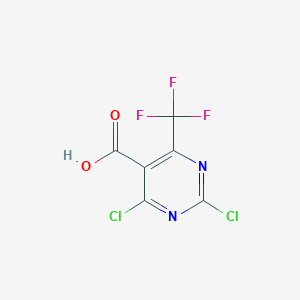
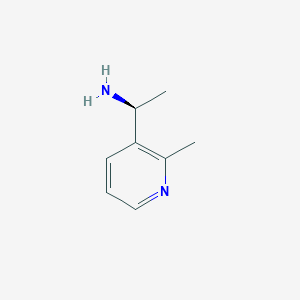
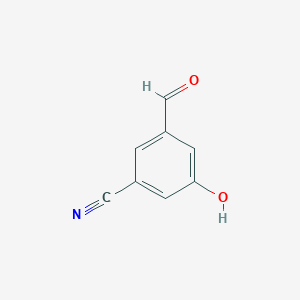
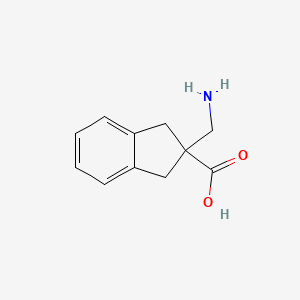
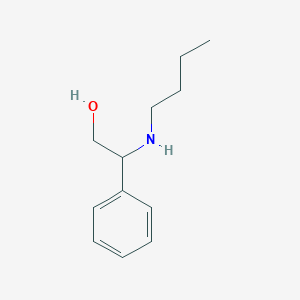
![Tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)(methyl)amino]azetidine-1-carboxylate](/img/structure/B13545636.png)
